Dolasetron mesylate
Overview
Description
Dolasetron mesylate is a highly specific and selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antinauseant and antiemetic agent, indicated for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative nausea and vomiting . This compound is known for its efficacy in reducing the activity of the vagus nerve, which activates the vomiting center in the medulla oblongata .
Mechanism of Action
Target of Action
Dolasetron mesylate hydrate is a highly specific and selective antagonist of the serotonin 5-HT3 receptor . This receptor is a type of serotonin receptor that plays a significant role in the induction of nausea and vomiting .
Mode of Action
Dolasetron operates by selectively blocking the action of serotonin at 5-HT3 receptors . These receptors are found both centrally in the brain’s chemoreceptor trigger zone and peripherally in the nerve terminals of the vagus nerve . By blocking the activation of these receptors, dolasetron prevents the triggering of the vomiting reflex .
Biochemical Pathways
The primary biochemical pathway affected by dolasetron is the serotonin signaling pathway. By blocking the 5-HT3 receptors, dolasetron inhibits the action of serotonin, a neurotransmitter that can induce vomiting when it binds to 5-HT3 receptors . This blockade prevents the initiation of the vomiting reflex, thereby mitigating nausea and vomiting.
Pharmacokinetics
Dolasetron is rapidly and completely absorbed after oral administration, with its major active metabolite, hydrodolasetron, largely responsible for its pharmacological activity . It is metabolized in the liver, primarily by the enzyme carbonyl reductase, and to a lesser extent by CYP2D6 and CYP3A . The drug and its metabolites are excreted in the urine and feces . The half-life of hydrodolasetron is approximately 7.3 hours when administered intravenously and 8.1 hours when administered orally .
Result of Action
The molecular effect of dolasetron’s action is the blockade of 5-HT3 receptors, preventing serotonin from binding to these receptors and triggering the vomiting reflex . On a cellular level, this results in the inhibition of the signal transduction pathways that would normally lead to nausea and vomiting.
Action Environment
The efficacy and stability of dolasetron can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as dolasetron is metabolized in the liver . Additionally, renal function can impact the excretion of the drug and its metabolites . Therefore, patients with severe hepatic or renal impairment may require dosage adjustments .
Biochemical Analysis
Biochemical Properties
Dolasetron mesylate hydrate functions by inhibiting serotonin 5-HT3 receptors, which are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The compound does not show activity at other known serotonin receptors and has low affinity for dopamine receptors . Upon administration, this compound hydrate is rapidly converted into its active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity . The interaction with serotonin receptors prevents the binding of serotonin, thereby inhibiting the emetic signal transmission.
Cellular Effects
This compound hydrate exerts significant effects on various cell types and cellular processes. By blocking serotonin 5-HT3 receptors, it influences cell signaling pathways associated with nausea and vomiting . This inhibition affects the vagus nerve, which activates the vomiting center in the medulla oblongata . Additionally, this compound hydrate impacts gene expression related to serotonin receptor activity and cellular metabolism, contributing to its antiemetic properties .
Molecular Mechanism
The molecular mechanism of this compound hydrate involves its conversion to hydrodolasetron, which then binds to serotonin 5-HT3 receptors . This binding inhibits the receptor’s activity, preventing serotonin from triggering the emetic response . The reduction of dolasetron to hydrodolasetron is mediated by the enzyme carbonyl reductase, and further metabolism involves cytochrome P450 enzymes such as CYP2D6, CYP3A, and flavin monooxygenase . This inhibition of serotonin receptors at both central and peripheral sites is crucial for its antiemetic action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound hydrate have been observed to change over time. The compound is rapidly absorbed and converted to hydrodolasetron, with peak plasma concentrations reached within 0.6 to 1 hour . Over prolonged periods, this compound hydrate has shown stability, but its long-term effects on cellular function require periodic monitoring of liver functions and other parameters . The antiemetic effects are sustained over several hours, making it effective for both acute and delayed nausea and vomiting .
Dosage Effects in Animal Models
In animal models, the effects of this compound hydrate vary with different dosages. At therapeutic doses, it effectively prevents emesis induced by chemotherapy . At higher doses, adverse effects such as ECG changes, including P-R and Q-T prolongation, and QRS widening have been observed . These effects are attributed to the sodium channel blockade by dolasetron metabolites . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound hydrate is metabolized primarily in the liver. The initial reduction to hydrodolasetron is mediated by carbonyl reductase, followed by further metabolism involving CYP2D6, CYP3A, and flavin monooxygenase . The active metabolite, hydrodolasetron, is responsible for the compound’s pharmacological activity and is eliminated through renal excretion and glucuronidation . These metabolic pathways ensure the efficient clearance of the compound from the body.
Transport and Distribution
This compound hydrate is rapidly absorbed from the gastrointestinal tract and widely distributed in the body . The active metabolite, hydrodolasetron, has a mean apparent volume of distribution of 5.8 L/kg and is 69-77% bound to plasma proteins . It crosses the placenta and is distributed into breast milk . The transport and distribution within cells and tissues are facilitated by its interaction with plasma proteins, ensuring its effective reach to target sites.
Subcellular Localization
The subcellular localization of this compound hydrate primarily involves its binding to serotonin 5-HT3 receptors located on the cell membrane . This localization is crucial for its function as an antiemetic agent, as it prevents serotonin from activating the emetic response. The compound does not undergo significant post-translational modifications that would alter its targeting to specific compartments or organelles .
Preparation Methods
The synthesis of dolasetron mesylate hydrate involves several steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the mesylate salt and hydration to obtain this compound hydrate .
Industrial production methods focus on optimizing yield and purity. The process involves stringent reaction conditions, including controlled temperature and pH, to ensure the stability of the compound. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the final product .
Chemical Reactions Analysis
Dolasetron mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydrodolasetron, its major active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to form derivatives with potential therapeutic applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include hydrodolasetron and other derivatives with modified pharmacological properties .
Scientific Research Applications
Dolasetron mesylate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the development of new serotonin receptor antagonists.
Biology: The compound is studied for its effects on serotonin receptors and its potential role in modulating neurotransmission.
Comparison with Similar Compounds
Dolasetron mesylate is compared with other serotonin 5-HT3 receptor antagonists, such as ondansetron, granisetron, and palonosetron. While all these compounds share a similar mechanism of action, this compound hydrate is unique in its pharmacokinetic profile and specific receptor affinity . The following table highlights the comparison:
Compound | Mechanism of Action | Unique Features |
---|---|---|
This compound | 5-HT3 receptor antagonist | Rapid conversion to hydrodolasetron |
Ondansetron | 5-HT3 receptor antagonist | Widely used, multiple formulations |
Granisetron | 5-HT3 receptor antagonist | Longer half-life |
Palonosetron | 5-HT3 receptor antagonist | Highest receptor binding affinity |
Properties
CAS No. |
115956-13-3 |
---|---|
Molecular Formula |
C20H24N2O6S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13?,14?;/m0./s1 |
InChI Key |
PSGRLCOSIXJUAL-UMBGRREESA-N |
SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Appearance |
Solid powder |
115956-13-3 | |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Freely soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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